molecular formula C11H8BrN5 B11836148 8-(4-bromophenyl)-7H-purin-6-amine CAS No. 77071-04-6

8-(4-bromophenyl)-7H-purin-6-amine

Katalognummer: B11836148
CAS-Nummer: 77071-04-6
Molekulargewicht: 290.12 g/mol
InChI-Schlüssel: FAZDSEAMEPELHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Bromophenyl)-7H-purin-6-amine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a bromophenyl group attached to the purine structure, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated purine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 8-(4-bromophenyl)-7H-purin-6-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Analyse Chemischer Reaktionen

Types of Reactions: 8-(4-Bromophenyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced form.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of bromophenyl purine oxides.

    Reduction: Formation of bromophenyl purine amines.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-(4-Bromophenyl)-7H-purin-6-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This makes it particularly interesting for research in genetics and molecular biology. The presence of the bromophenyl group further enhances its chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

77071-04-6

Molekularformel

C11H8BrN5

Molekulargewicht

290.12 g/mol

IUPAC-Name

8-(4-bromophenyl)-7H-purin-6-amine

InChI

InChI=1S/C11H8BrN5/c12-7-3-1-6(2-4-7)10-16-8-9(13)14-5-15-11(8)17-10/h1-5H,(H3,13,14,15,16,17)

InChI-Schlüssel

FAZDSEAMEPELHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.